molecular formula C20H26ClN5O7S2 B011437 Cefetamet pivoxil CAS No. 105629-49-0

Cefetamet pivoxil

Cat. No. B011437
M. Wt: 548 g/mol
InChI Key: XAAOHMIKXULDKJ-IZXJIOGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefetamet pivoxil is a prodrug of cefetamet, which belongs to the class of cephalosporin antibiotics. It is used for the treatment of bacterial infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and otitis media.

Scientific Research Applications

Chromatographic Analysis

Chromatographic Estimation of Cefetamet Pivoxil : A chromatographic method has been developed to estimate Cefetamet Pivoxil in bulk and tablet forms, emphasizing its importance in quality control within the pharmaceutical industry. The method uses HPLC with UV detection and has been validated for specificity, selectivity, linearity, precision, and accuracy, adhering to ICH guidelines (Palled, Bhanusali, & Suryawanshi, 2022).

Synthesis Process

Synthesis of Cefetamet Pivoxil Hydrochloride : This study details a cost-effective, straightforward process for preparing Cefetamet Pivoxil Hydrochloride, highlighting its potential for oral administration as a prodrug that is converted to the active compound in vivo (Jia-feng, 2008).

Methodological Advancements

Characterization of Impurities : An advanced method using HPLC-MS(n) was developed to separate and identify impurities and isomers in Cefetamet Pivoxil Hydrochloride, enhancing our understanding of the drug's chemical profile (Wang, Wang, & Wang, 2015).

Pharmaceutical Applications

Fluoride Selective Colorimetric Sensor : Cefetamet Pivoxil has been utilized in creating a fluoride ion selective chemosensor. This application is noteworthy for its selectivity and the visible color change it induces, showcasing the drug's potential beyond its primary use (Kumar, Bothra, Sahoo, & Kumar, 2014).

Interaction with Excipients

Influence of Excipients on Cefetamet Pivoxil : A study investigating the interaction between Cefetamet Pivoxil Hydrochloride and various excipients revealed significant changes in the drug's physicochemical and biological properties. These interactions offer insights into developing more effective pharmaceutical formulations (Dzitko, Zalewski, Szymanowska, Garbacki, Paczkowska, & Piontek, 2018).

properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAOHMIKXULDKJ-IZXJIOGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefyl

CAS RN

111696-23-2
Record name Cefetamet pivoxil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111696-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 15-8075
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111696232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFETAMET PIVOXIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE9732GFU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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